5-Ethynyl-2-(methylthio)pyrimidine
CAS No.: 87573-81-7
Cat. No.: VC8304628
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87573-81-7 |
|---|---|
| Molecular Formula | C7H6N2S |
| Molecular Weight | 150.2 g/mol |
| IUPAC Name | 5-ethynyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C7H6N2S/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 |
| Standard InChI Key | ZOXFIHJYIJLIDT-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C=N1)C#C |
| Canonical SMILES | CSC1=NC=C(C=N1)C#C |
Introduction
Structural and Molecular Characteristics
Atomic Configuration and Bonding
The compound’s IUPAC name, 5-ethynyl-2-methylsulfanylpyrimidine, reflects its pyrimidine backbone substituted at the 2- and 5-positions . The 2-methylthio group (-S-CH₃) and 5-ethynyl group (-C≡CH) create a planar aromatic system with delocalized π-electrons. The SMILES notation CSC1=NC=C(C=N1)C#C captures this connectivity .
Table 1: Key Molecular Descriptors
Spectroscopic Identification
The compound’s GC-MS spectrum (SB-37-237-0) reveals a molecular ion peak at m/z 150.0252, consistent with its exact mass . Fragmentation patterns include losses of -SCH₃ (47 Da) and -C≡CH (25 Da), aiding in structural confirmation .
Synthesis and Reaction Pathways
Oxidation to Sulfones
The methylthio group can be oxidized to a methylsulfonyl group using agents like m-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (Oxone®) . This modification enhances polarity and bioactivity in agrochemical derivatives .
Physicochemical Properties
Solubility and Partitioning
With an XLogP3 of 1.3, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like acetonitrile or dichloromethane . The ethynyl group’s electron-withdrawing effect reduces basicity compared to unsubstituted pyrimidines.
Applications in Agrochemical Research
Intermediate for Fungicidal Agents
The patent highlights derivatives of 2-thioalkyl pyrimidines as precursors to fungicides like 5-chloro-2-[2-[3-(difluoromethyl)-5-isoxazolyl]phenoxy]pyrimidine . The ethynyl group in 5-ethynyl-2-(methylthio)pyrimidine may facilitate further functionalization via click chemistry or cross-coupling reactions.
Table 2: Bioactive Derivatives from Analogous Pyrimidines
| Derivative | Target Application | Activity |
|---|---|---|
| 5-Chloro-2-(methylthio)pyrimidine | Fungicide | Inhibits fungal cytochrome bc1 |
| 2-Methylsulfonylpyrimidine | Herbicide | Disrupts plant acetolactate synthase |
Future Research Directions
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Kinetic Studies: Elucidate reaction mechanisms for ethynyl group introduction.
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Toxicology Profiles: Assess ecotoxicological impacts for agrochemical use.
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Computational Modeling: Predict bioavailability using QSAR models.
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